molecular formula C7H5BClFO3 B580395 4-Chlorocarbonyl-3-fluorophenylboronic acid CAS No. 1313712-87-6

4-Chlorocarbonyl-3-fluorophenylboronic acid

Cat. No.: B580395
CAS No.: 1313712-87-6
M. Wt: 202.372
InChI Key: VSDPBSYSONGLEL-UHFFFAOYSA-N
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Description

4-Chlorocarbonyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BClFO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorocarbonyl-3-fluorophenylboronic acid typically involves the reaction of 4-chlorocarbonyl-3-fluorophenyl halides with boronic acid derivatives. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocarbonyl-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Chlorocarbonyl-3-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins to exert its effects .

Properties

IUPAC Name

(4-carbonochloridoyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDPBSYSONGLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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